molecular formula C3H6F2S B6611994 2,2-difluoropropane-1-thiol CAS No. 1780514-17-1

2,2-difluoropropane-1-thiol

Cat. No.: B6611994
CAS No.: 1780514-17-1
M. Wt: 112.14 g/mol
InChI Key: YABGGQNTQOYTLM-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1-thiol (C₃H₅F₂S) is a fluorinated thiol derivative characterized by two fluorine atoms at the C2 position of propane and a thiol (-SH) group at the C1 position. This hydrochloride derivative highlights the compound’s role as a synthetic intermediate in pharmaceutical and materials research, where fluorine substitution enhances stability and modulates electronic properties.

Properties

IUPAC Name

2,2-difluoropropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2S/c1-3(4,5)2-6/h6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGGQNTQOYTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoropropane-1-thiol typically involves the reaction of 2,2-difluoropropane with hydrogen sulfide (H2S) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal sulfide, to facilitate the formation of the thiol group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoropropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-2,2-difluoropropane-1-thiol Hydrochloride

  • Structure: Differs by the addition of an amino (-NH₂) group at C3 and a hydrochloride salt.
  • Molecular Weight : 163.62 vs. 125.15 (hypothetical MW for unsubstituted 2,2-difluoropropane-1-thiol).

tert-Butanethiol (2-Methyl-2-propanethiol)

  • Structure : Branched alkyl thiol (C₄H₁₀S) without fluorine substitution.
  • Key Differences :
    • The absence of fluorine reduces electronegativity and acidity of the thiol group.
    • tert-Butanethiol’s simpler structure results in lower boiling point (−0.5°C) compared to fluorinated analogs, which likely exhibit higher boiling points due to polar fluorine-thiol interactions .

1-Chloro-1,1-difluoroethane (CFC 142b)

  • Structure : C₂H₃ClF₂, a halogenated hydrocarbon with chlorine and fluorine substitution.
  • Key Differences :
    • Replaces the thiol group with chlorine, altering reactivity (e.g., less nucleophilic than thiols).
    • Historically used as a refrigerant, contrasting with fluorinated thiols’ applications in synthetic chemistry .

2-(2,4-Difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol

  • Structure : A complex fluorinated aromatic compound with a tetrazole moiety.
  • Key Differences :
    • The presence of a pyridine ring and tetrazole enhances pharmacological activity, whereas this compound serves as a simpler building block .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
This compound* C₃H₅F₂S 125.15 Thiol, Difluoro Synthetic intermediate
3-Amino-2,2-difluoropropane-1-thiol HCl C₃H₈ClF₂NS 163.62 Thiol, Amino, Difluoro Drug discovery
tert-Butanethiol C₄H₁₀S 90.19 Thiol, Branched alkyl Odorant, organic synthesis
1-Chloro-1,1-difluoroethane (CFC 142b) C₂H₃ClF₂ 100.50 Chloro, Difluoro Refrigerant (historical)

*Hypothetical data inferred from analogs.

Key Trends:

  • Fluorine Substitution: Enhances thermal stability and electronegativity, increasing the acidity of the thiol group compared to non-fluorinated analogs.
  • Thiol vs. Alcohol: Thiols (e.g., this compound) exhibit greater nucleophilicity than alcohols (e.g., 3-amino-2,2-difluoropropan-1-ol ), enabling distinct reaction pathways.
  • Pharmaceutical Relevance: Amino- and fluorine-substituted derivatives are prioritized in medicinal chemistry for their improved bioavailability and target binding .

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